Superior 5-HT1A Receptor Affinity: (R)-Enantiomer Exhibits 10-Fold Higher Affinity Than the (S)-Enantiomer in a Head-to-Head Comparison
A direct head-to-head comparison of a substituted 3-aminochroman derivative's (+) and (-) enantiomers, as described in US Patent 5,322,944, demonstrates a significant difference in 5-HT1A receptor binding. The (+) isomer, which corresponds to the (R)-enantiomer, shows a Ki (expressed as K0.5) of 2 × 10⁻¹⁰ M for the 5-HT1A receptor. In contrast, the (-) isomer, corresponding to the (S)-enantiomer, shows a Ki of 2 × 10⁻⁹ M [1]. This translates to a 10-fold higher affinity for the (R)-enantiomer.
| Evidence Dimension | 5-HT1A Receptor Binding Affinity (Ki/K0.5) |
|---|---|
| Target Compound Data | Ki (as K0.5) = 2 × 10⁻¹⁰ M |
| Comparator Or Baseline | (S)-enantiomer: Ki = 2 × 10⁻⁹ M |
| Quantified Difference | 10-fold higher affinity for the (R)-enantiomer |
| Conditions | Conventional binding techniques, in vitro assay |
Why This Matters
A 10-fold difference in affinity is a substantial, functionally relevant margin that directly impacts the compound's suitability as a potent lead for 5-HT1A-targeted drug discovery, justifying the procurement of the specific (R)-enantiomer.
- [1] Adir et Compagnie. Process for the synthesis of enantiomers of 3-aminochroman compounds. US Patent 5,322,944, June 21, 1994. View Source
